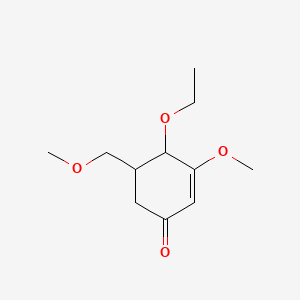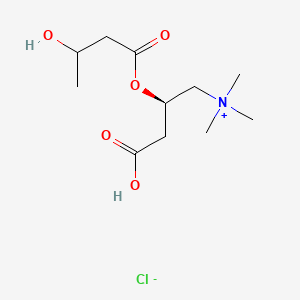
3-Hydroxybutyrylcarnitine Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutyrylcarnitine Chloride is a fatty acid metabolite associated with a deficiency of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD). This compound plays a significant role in metabolism and energy production, particularly in the context of fatty acid oxidation disorders, mitochondrial diseases, and ketone body metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyrylcarnitine Chloride typically involves the esterification of 3-hydroxybutyric acid with carnitine. The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the desired ester. The process may also involve purification steps such as recrystallization to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is often produced in bulk for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybutyrylcarnitine Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester linkage can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions
Major Products Formed
Oxidation: Formation of 3-ketobutyrylcarnitine.
Reduction: Regeneration of 3-Hydroxybutyrylcarnitine.
Substitution: Formation of various substituted carnitine derivatives
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutyrylcarnitine Chloride is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: Studying metabolic pathways and enzyme deficiencies.
Medicine: Investigating metabolic disorders and mitochondrial diseases.
Industry: Used in the development of diagnostic assays and therapeutic agents .
Wirkmechanismus
The mechanism of action of 3-Hydroxybutyrylcarnitine Chloride involves its role in fatty acid metabolism. It acts as an intermediate in the β-oxidation pathway, facilitating the transport of fatty acids into the mitochondria for energy production. The compound interacts with enzymes such as carnitine palmitoyltransferase and acyl-CoA dehydrogenase, playing a crucial role in maintaining energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybutyrylcarnitine: An O-acylcarnitine with similar metabolic roles.
Carnitine: A precursor and functional parent of 3-Hydroxybutyrylcarnitine.
Acylcarnitines: A broad class of compounds involved in fatty acid metabolism
Uniqueness
3-Hydroxybutyrylcarnitine Chloride is unique due to its specific role in addressing SCHAD deficiency and its involvement in ketone body metabolism. Its chloride form enhances its stability and solubility, making it suitable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H22ClNO5 |
|---|---|
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(3-hydroxybutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h8-9,13H,5-7H2,1-4H3;1H/t8?,9-;/m1./s1 |
InChI-Schlüssel |
NMSATEWHAHPQCO-ICLMXVQUSA-N |
Isomerische SMILES |
CC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O.[Cl-] |
Kanonische SMILES |
CC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


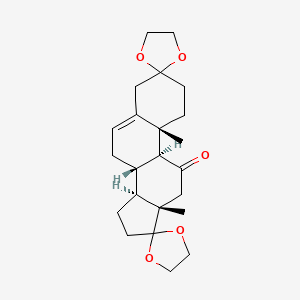
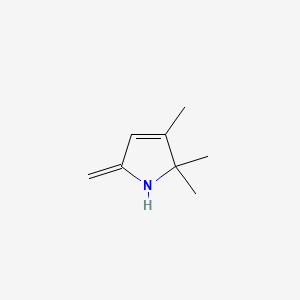

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
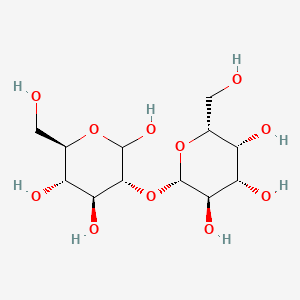
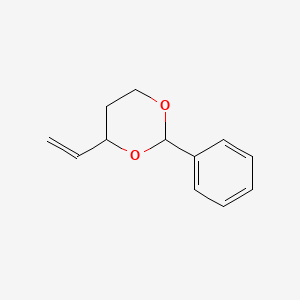

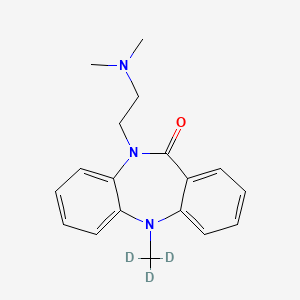
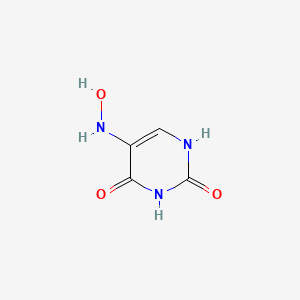
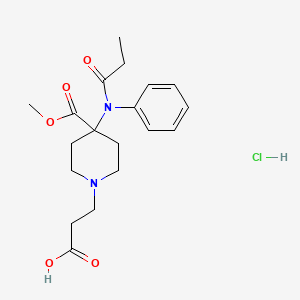
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)


